

# Application Note: Electrophysiological Assessment of GLP-1 Receptor Agonists on Neuronal Activity

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## Compound of Interest

Compound Name: GLP-1 receptor agonist 2

Cat. No.: B2449775

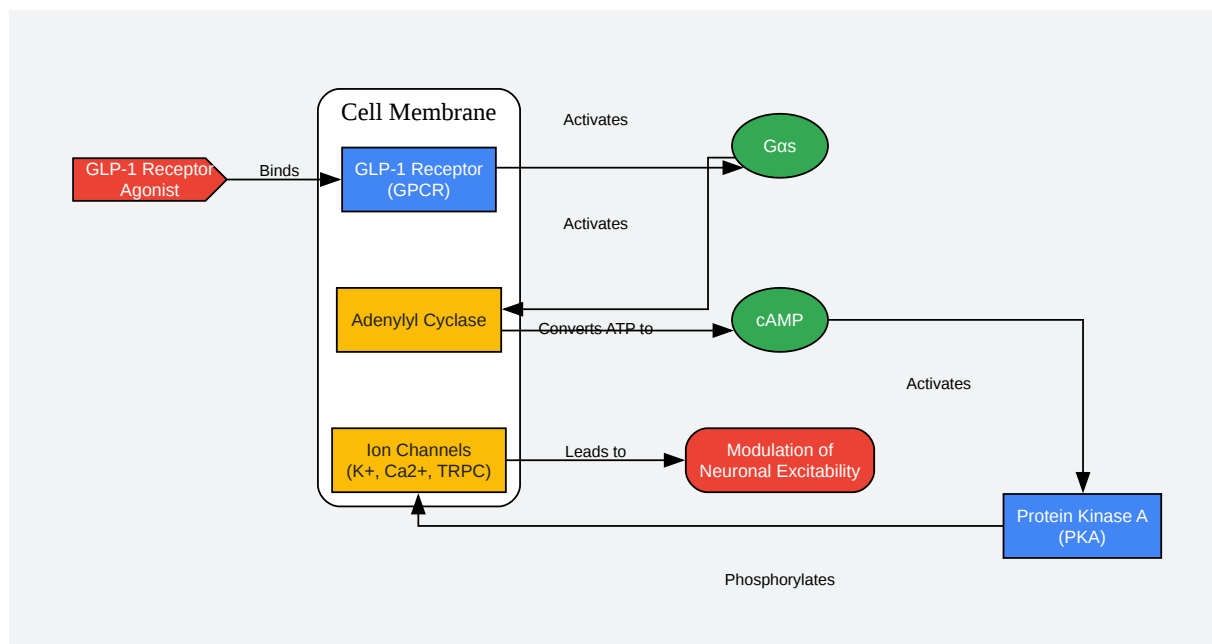
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Audience: Researchers, scientists, and drug development professionals.

**Introduction** Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents primarily used for the treatment of type 2 diabetes and obesity.[1][2] Beyond their metabolic effects, these agonists have significant actions within the central nervous system (CNS).[3] GLP-1 receptors (GLP-1R) are widely distributed in the brain, including key regions involved in appetite regulation, reward, learning, and memory, such as the hypothalamus, hippocampus, and brainstem.[4][5] Activation of these receptors modulates neuronal activity, influencing firing rates, synaptic transmission, and plasticity.[6][7][8] This application note provides a detailed overview of the electrophysiological methods used to assess the impact of GLP-1 receptor agonists on neuronal function, complete with experimental protocols and data presentation.

## GLP-1 Receptor Signaling in Neurons

GLP-1R is a G-protein coupled receptor, predominantly coupled to the G $\alpha$ s subunit.[7] Upon agonist binding, the canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including ion channels, to modulate neuronal excitability.[9][10] GLP-1R activation can also engage other pathways, including Gq/11, leading to increased intracellular calcium (Ca $^{2+}$ ), and the recruitment of  $\beta$ -Arrestin to promote ERK1/2 signaling.[9]



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**Caption:** Canonical GLP-1R signaling pathway in a neuron.

## Electrophysiological Effects of GLP-1 Receptor Agonists

GLP-1R agonists exert diverse effects on neuronal activity, which can be either excitatory or inhibitory depending on the brain region and neuron type. These effects are mediated through both postsynaptic and presynaptic mechanisms.[6][7]

Postsynaptic Effects:

- **Membrane Depolarization:** In many neuronal populations, such as proopiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) and neurons in the paraventricular nucleus (PVN), GLP-1R agonists cause membrane depolarization and an increase in firing rate.[7]

[11][12] This is often associated with an inward current and an increase in membrane conductance.[13][14] The depolarization can be mediated by the activation of non-selective cation channels, such as TRPC5 channels, or the inhibition of potassium ( $K^+$ ) channels.[7][10]

- **Membrane Hyperpolarization:** In a smaller subset of neurons, particularly in the hippocampus and bed nucleus of the stria terminalis (BNST), GLP-1R activation can lead to hyperpolarization, which may be caused by the opening of potassium channels.[6][7]

#### Presynaptic Effects:

- GLP-1R activation can modulate neurotransmitter release. For instance, agonists like exendin-4 have been shown to increase the frequency of AMPA/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs) in the nucleus accumbens (NAc), suggesting an enhancement of presynaptic glutamate release.[6] GLP-1 can also modulate GABAergic neurotransmission.[7]

## Quantitative Data Summary

The following tables summarize the quantitative effects of GLP-1R agonists on neuronal properties as documented in the literature.

Table 1: Effects on Neuronal Firing and Membrane Potential

Brain Region	Neuron Type	GLP-1R Agonist	Concentration	Effect	Reference
Arcuate Nucleus (ARC)	POMC	GLP-1, Liraglutide	10-100 nM	Increased firing rate, membrane depolarization	<a href="#">[7]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Paraventricular Nucleus (PVN)	CRH, Unspecified	GLP-1, Exendin-4	100 nM	Depolarization (10-15 mV), inward current (10-20 pA)	<a href="#">[7]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Hippocampus (CA1)	Pyramidal	GLP-1	-	Biphasic (increase then decrease) or depolarization	<a href="#">[6]</a> <a href="#">[7]</a>
Lateral Septum (LS)	Unspecified	GLP-1R Agonists	-	Diverse effects on firing rate (inhibition/excitation)	<a href="#">[10]</a>
Substantia Nigra (SNc)	Dopaminergic	Exendin-4	-	Increased spontaneous firing rate	<a href="#">[15]</a>

| Area Postrema (AP) | Unspecified | GLP-1 | 100 nM | Excitation, inward current | [\[16\]](#) |

Table 2: Effects on Synaptic Plasticity and Transmission

Brain Region	Synaptic Parameter	GLP-1R Agonist	Effect	Reference
Hippocampus (CA1)	Long-Term Potentiation (LTP)	GLP-1, (Val8)GLP-1, Liraglutide	Enhanced LTP, reversed A $\beta$ -induced impairment	[8][17][18]
Nucleus Accumbens (NAc)	mEPSCs (AMPA/Kainate)	Exendin-4	Increased frequency	[6]
Paraventricular Nucleus (PVN)	EPSCs (AMPA)	Exendin-4	Enhanced amplitude	[7]

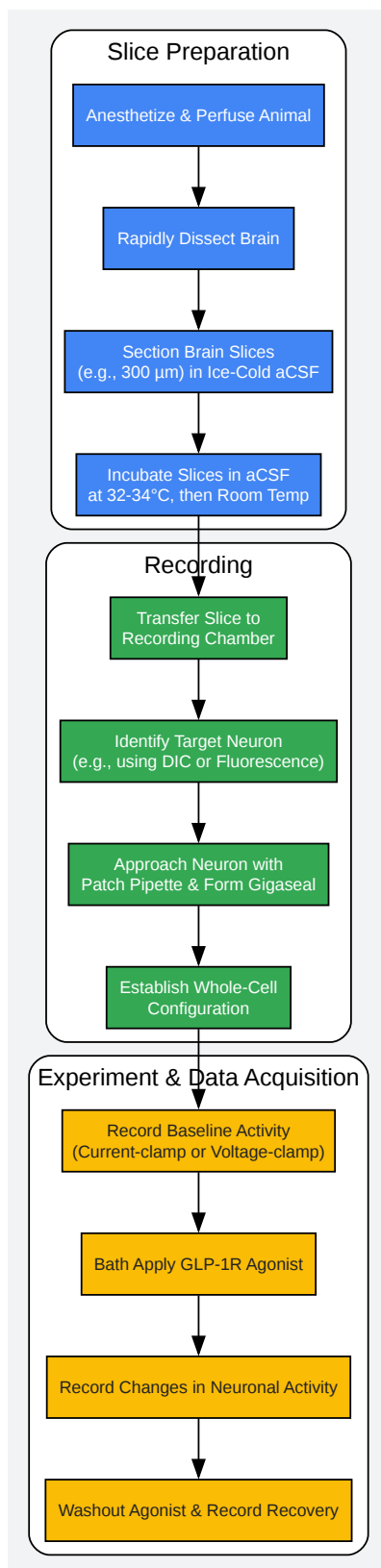
| Cortex & Hippocampus | Glutamate & GABA Release | Exendin-4 | Increased depolarization-evoked release |[19] |

## Experimental Protocols

Detailed methodologies for key electrophysiological experiments are provided below.

### Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to measure changes in membrane potential, firing rate, and postsynaptic currents in individual neurons in response to a GLP-1R agonist.



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**Caption:** Experimental workflow for whole-cell patch-clamp recording.

#### Materials:

- Slicing Solution (ice-cold artificial cerebrospinal fluid - aCSF), bubbled with 95% O<sub>2</sub>/5% CO<sub>2</sub>: (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 25 NaHCO<sub>3</sub>, 25 Glucose, 1 MgCl<sub>2</sub>, 2 CaCl<sub>2</sub>.
- Recording aCSF (same composition as slicing solution), continuously bubbled.
- Internal Pipette Solution (K-gluconate based for current-clamp): (in mM) 128 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 MgCl<sub>2</sub>, 3 K<sub>2</sub>-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH. [\[11\]](#)
- GLP-1 receptor agonist (e.g., Exendin-4, Liraglutide) stock solution.
- Synaptic blockers (optional, to isolate postsynaptic effects): e.g., 20 μM CNQX, 50 μM AP5, 50 μM picrotoxin. [\[11\]](#)[\[20\]](#)

#### Procedure:

- Acute Brain Slice Preparation: a. Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated slicing aCSF. b. Rapidly dissect the brain and mount it on a vibratome stage. c. Cut coronal or sagittal slices (e.g., 250-350 μm thick) containing the region of interest in ice-cold, oxygenated slicing aCSF. d. Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
- Recording: a. Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated recording aCSF (~2-3 mL/min). b. Using differential interference contrast (DIC) or fluorescence microscopy, identify a target neuron. c. Approach the neuron with a glass pipette (3-6 MΩ resistance) filled with internal solution. d. Apply gentle positive pressure to the pipette, and upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal). e. Rupture the membrane patch with brief, strong suction to achieve the whole-cell configuration.
- Data Acquisition: a. Current-Clamp Mode: Record the resting membrane potential (RMP) and spontaneous action potential firing. b. Voltage-Clamp Mode: Hold the neuron at a specific potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs) or at 0

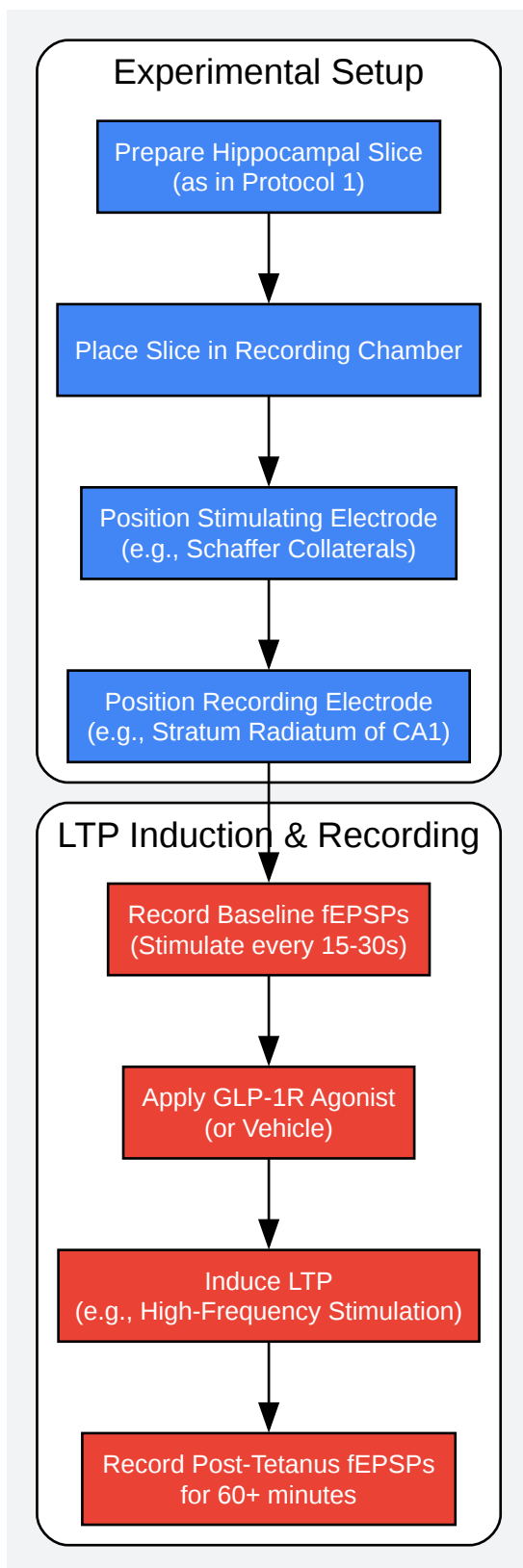
mV to record inhibitory postsynaptic currents (IPSCs). c. Record stable baseline activity for 5-10 minutes. d. Bath-apply the GLP-1R agonist at the desired concentration. e. Record the cellular response for 10-20 minutes or until a stable effect is observed. f. Perform a washout by perfusing with agonist-free aCSF to check for reversibility of the effect.

- Analysis:
  - Measure changes in RMP, action potential frequency, and input resistance.
  - Analyze the frequency and amplitude of spontaneous or miniature PSCs using software like Mini Analysis.[\[21\]](#)

## Protocol 2: Extracellular Field Potential Recording (Synaptic Plasticity)

This protocol is used to assess the effects of GLP-1R agonists on synaptic plasticity, such as Long-Term Potentiation (LTP), in brain regions like the hippocampus.[\[8\]](#)[\[17\]](#)





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**Caption:** Workflow for assessing effects on Long-Term Potentiation (LTP).

#### Materials:

- aCSF and brain slices (prepared as in Protocol 1).
- Bipolar stimulating electrode.
- Glass recording microelectrode (1-3 M $\Omega$ ) filled with aCSF.

#### Procedure:

- Slice and Electrode Placement: a. Prepare hippocampal slices as described previously. b. Place a slice in the recording chamber. c. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[\[22\]](#)
- Baseline Recording: a. Determine the stimulus intensity that evokes a fEPSP of approximately 40-50% of the maximum response. b. Record a stable baseline of fEPSP responses for at least 20 minutes, delivering a single stimulus pulse every 15-30 seconds.
- Drug Application and LTP Induction: a. Following the baseline recording, perfuse the slice with the GLP-1R agonist (or vehicle control) for a predetermined period (e.g., 20-30 minutes).[\[8\]](#) b. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
- Post-Induction Recording: a. Immediately after HFS, resume recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
- Analysis:
  - Measure the slope of the fEPSP.
  - Normalize the fEPSP slope to the average baseline value.
  - Compare the magnitude of potentiation between the agonist-treated group and the control group. Potentiation is typically measured as the percentage increase in fEPSP slope 50-60 minutes post-HFS.

## Protocol 3: Calcium Imaging

This protocol allows for the monitoring of intracellular calcium  $[Ca^{2+}]_i$  dynamics in populations of neurons or astrocytes in response to GLP-1R agonist application, which often correlates with neuronal activity.[\[23\]](#)[\[24\]](#)

### Materials:

- aCSF and brain slices (prepared as in Protocol 1).
- Calcium indicator dye (e.g., Fluo-4 AM or genetically encoded indicators like GCaMP).
- Microscope equipped for fluorescence imaging (e.g., confocal or two-photon).

### Procedure:

- Dye Loading: a. Incubate recovered brain slices in oxygenated aCSF containing a fluorescent calcium indicator (e.g., Fluo-4 AM) for 30-60 minutes at 32-34°C.[\[20\]](#) For genetically encoded indicators, this step is not necessary. b. Allow slices to de-esterify at room temperature for at least 20 minutes before imaging.
- Imaging: a. Transfer a loaded slice to the recording chamber on the microscope. b. Identify the region of interest and focus on the cell layer. c. Acquire baseline fluorescence images at a set frequency (e.g., 1-5 Hz).
- Experiment: a. After recording a stable baseline for several minutes, perfuse the chamber with the GLP-1R agonist. b. Continue to acquire images to capture the change in intracellular calcium concentration. c. A positive control, such as a high potassium (KCl) solution, can be applied at the end to confirm cell viability.[\[23\]](#)
- Analysis:
  - Correct for any motion artifacts in the image series.[\[25\]](#)
  - Define regions of interest (ROIs) around individual cell bodies.
  - Measure the change in fluorescence intensity ( $\Delta F$ ) over time for each ROI.

- Normalize the signal as the relative change in fluorescence ( $\Delta F/F_0$ ), where  $F_0$  is the baseline fluorescence.
- Quantify the percentage of responsive cells and the magnitude and duration of the calcium transients.[24]

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